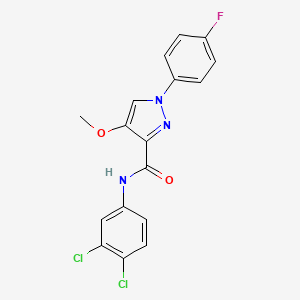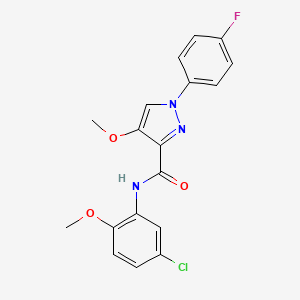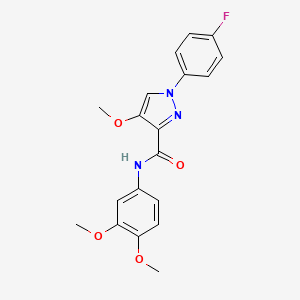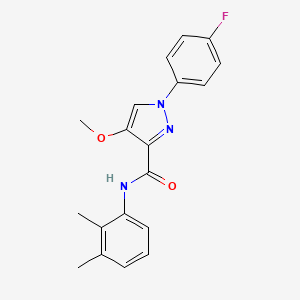
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (abbreviated as N-DMF-FP-MPC) is an organic compound that has been studied extensively for its potential applications as a therapeutic agent and for its use in laboratory experiments. N-DMF-FP-MPC has been found to have a range of biochemical and physiological effects, and has been used in a number of research studies.
科学研究应用
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential applications as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this compound has been found to have antioxidant, anti-allergic, and anti-microbial effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is still not fully understood. However, it is believed that the compound acts as an agonist at certain G-protein-coupled receptors and inhibits the activity of certain enzymes, such as cyclooxygenase-2. In addition, this compound has been shown to increase the expression of certain genes involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and cell proliferation, as well as to reduce the levels of certain pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, this compound has been found to have antioxidant, anti-allergic, and anti-microbial effects.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, this compound has been found to have a range of biochemical and physiological effects, making it suitable for use in a variety of research studies.
However, there are some limitations to the use of this compound in laboratory experiments. The compound is not very soluble in water, making it difficult to use in solution-based experiments. In addition, this compound has a relatively short half-life, making it difficult to use in long-term experiments.
未来方向
There are a number of potential future directions for the use of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. It could be used in further studies to investigate its potential therapeutic applications, such as its anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this compound could be used in further studies to investigate its potential use in the treatment of neurodegenerative diseases. Finally, this compound could be used in further studies to investigate its potential use as an antioxidant, anti-allergic, and anti-microbial agent.
合成方法
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is synthesized through a multi-step process. The first step involves the reaction of 2,3-dimethylphenyl isocyanide and 4-fluorophenyl isocyanate to form the intermediate 2,3-dimethyl-4-fluorophenyl isocyanate. This intermediate is then reacted with 1H-pyrazole-3-carboxylic acid to form the desired product, this compound.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-12-5-4-6-16(13(12)2)21-19(24)18-17(25-3)11-23(22-18)15-9-7-14(20)8-10-15/h4-11H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLIYTJYMVXVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

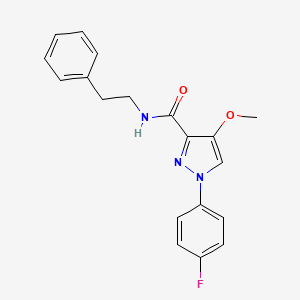
![1-(4-fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529820.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529823.png)
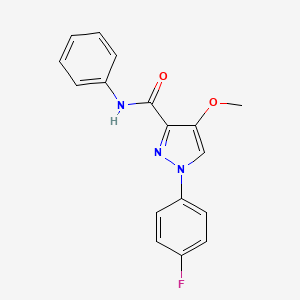
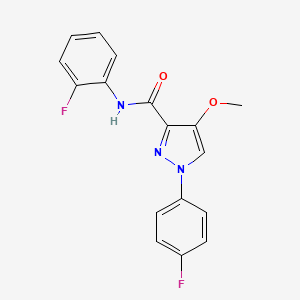
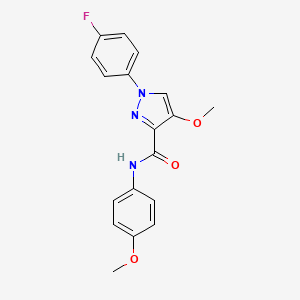
![1-(4-fluorophenyl)-4-methoxy-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529850.png)
![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529851.png)
![methyl 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-amido]benzoate](/img/structure/B6529859.png)

